- Synthesis of 3-[(tert-butyldimethylsilyl)oxy]glutaric anhydride from citric acid, Asian Journal of Chemistry, 2014, 26(22), 7867-7868

Cas no 91424-40-7 (3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride)

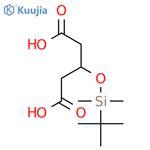

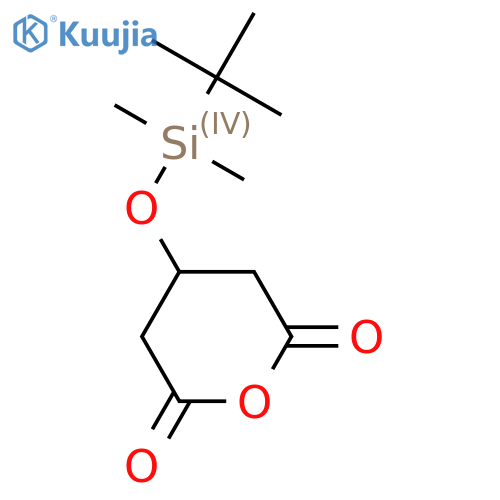

3-(tert-ブチルジメチルシリル)オキシグルタル酸無水物は、有機合成において重要な保護基として利用されるシリルエーテル基を有する無水物です。tert-ブチルジメチルシリル(TBS)基は、アルコールやフェノールのヒドロキシル基を選択的に保護するために広く用いられ、酸性条件や塩基性条件に対して高い安定性を示します。本化合物は、無水物構造を有することから、アミンやアルコールとの反応によりエステルやアミドの形成が可能であり、多様な官能基変換の前駆体として有用です。特にペプチド合成や天然物合成において、中間体の保護・脱保護プロセスで高い効率性を発揮します。また、TBS基は温和な条件下で脱保護可能なため、複雑な分子構築において利便性が高いです。

91424-40-7 structure

商品名:3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride

3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride 化学的及び物理的性質

名前と識別子

-

- 3-(tert-Butyldimethylsilyloxy)glutaric anhydride

- 3-(t-BUTYLDIMETHYLSILOXY)GLUTARIC ANHYDRIDE

- 3-[(Tert-Butyldimethylsilyl)oxy] Pentanedioic Anhydride

- 3-[(tert-Butyldimethylsilyl)oxy]glutaric anhydride

- 4-[tert-butyl(dimethyl)silyl]oxyoxane-2,6-dione

- Rosuvastatin J-3

- : 3-(tert-Butyldimethylsilyloxy)glutaric anhydride

- 2H-Pyran-2,6(3H)-dione,4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]dihydro-

- 3-[(tert-Butyldimethylsilyl)oxy]glutaricanhydride

- 4-((tert-Butyldimethylsilyl)oxy)dihydro-2H-pyran-2,6(3H)-dione

- 3-(tert-butyldimethylsilyloxy)glutaric anhydride,

- 4-(tert-butyldimethylsilyloxy)dihydro-2H-pyran-2,6(3H)-dione

- 4-[(tert-butyldimethylsilyl)oxy]oxane-2,6-dione

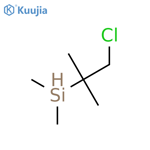

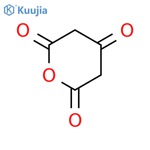

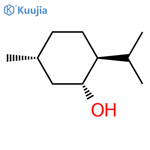

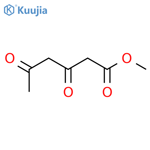

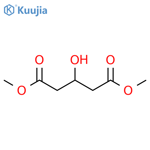

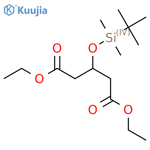

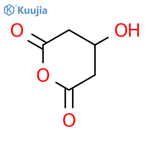

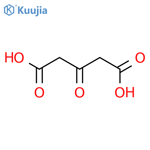

- C11H20O4Si

- RXAJGRHLLRGVSB-UHFFFAOYSA-N

- BCP10931

- AK

- 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]dihydro-2H-pyran-2,6(3H)-dione (ACI)

- 91424-40-7

- 3-(tert-Butyldimethylsilyloxy)glutaricanhydride

- DTXSID40399829

- O11057

- 3-(tert-butyldimethylsiloxy)glutaric anhydride

- SY017618

- 3-[(tert-butyldimethylsilyl)oxy]pentanedioic anhydride

- AKOS015900599

- CS-W012734

- 3-[(tert-Butyldimethyl silyl)oxy]glutaric anhydride

- MFCD00075235

- GS-3347

- 3-(tert-Butyldimethylsilyloxy)glutaric anhydride, 99%

- AC-769

- SCHEMBL1295672

- 3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride

-

- MDL: MFCD00075235

- インチ: 1S/C11H20O4Si/c1-11(2,3)16(4,5)15-8-6-9(12)14-10(13)7-8/h8H,6-7H2,1-5H3

- InChIKey: RXAJGRHLLRGVSB-UHFFFAOYSA-N

- ほほえんだ: O=C1CC(O[Si](C(C)(C)C)(C)C)CC(=O)O1

計算された属性

- せいみつぶんしりょう: 244.11300

- どういたいしつりょう: 244.113

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 288

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 3

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 52.6

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.03

- ゆうかいてん: 79-81 °C (lit.)

- ふってん: 302.4°C at 760 mmHg

- フラッシュポイント: >113°(235°F)

- 屈折率: 1.4510

- PSA: 52.60000

- LogP: 2.24040

- かんど: Moisture Sensitive

3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S37/39

-

危険物標識:

- ちょぞうじょうけん:2-8°C

- リスク用語:R36/37/38

3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046665-1g |

3-(tert-Butyldimethylsilyloxy)glutaric anhydride |

91424-40-7 | 98% | 1g |

¥91.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046665-100g |

3-(tert-Butyldimethylsilyloxy)glutaric anhydride |

91424-40-7 | 98% | 100g |

¥4673.00 | 2024-04-25 | |

| eNovation Chemicals LLC | Y1044979-10g |

3-(tert-Butyldimethylsilyloxy)glutaric anhydride |

91424-40-7 | 99% | 10g |

$160 | 2023-09-02 | |

| eNovation Chemicals LLC | D381150-25g |

3-(tert-Butyldimethylsilyloxy)glutaric anhydride |

91424-40-7 | 97% | 25g |

$415 | 2024-05-24 | |

| TRC | B692130-5g |

3-[(tert-Butyldimethylsilyl)oxy]glutaric Anhydride |

91424-40-7 | 5g |

$ 205.00 | 2022-06-06 | ||

| eNovation Chemicals LLC | D488350-25g |

3-(tert-Butyldimethylsilyloxy)glutaric anhydride |

91424-40-7 | 97% | 25g |

$200 | 2024-06-05 | |

| eNovation Chemicals LLC | D381150-5g |

3-(tert-Butyldimethylsilyloxy)glutaric anhydride |

91424-40-7 | 97% | 5g |

$180 | 2024-05-24 | |

| abcr | AB336751-25 g |

3-(tert-Butyldimethylsilyloxy)glutaric anhydride; . |

91424-40-7 | 25 g |

€244.00 | 2023-07-19 | ||

| Ambeed | A208658-1g |

3-(tert-Butyldimethylsilyloxy)glutaric anhydride |

91424-40-7 | 98% | 1g |

$17.0 | 2025-02-22 | |

| TRC | B692130-25g |

3-[(tert-Butyldimethylsilyl)oxy]glutaric Anhydride |

91424-40-7 | 25g |

$ 430.00 | 2022-06-06 |

3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Ruthenium Solvents: Chloroform ; 3 h, 1 MPa, 30 °C

1.2 Reagents: Imidazole Solvents: Chloroform ; 24 h, 20 - 30 °C

1.2 Reagents: Imidazole Solvents: Chloroform ; 24 h, 20 - 30 °C

リファレンス

合成方法 2

はんのうじょうけん

リファレンス

- Axial preference of bulky group- and electron-withdrawing group-substituted oxygen atom on the chair-type-cyclohexanone, -glutaric anhydride, and -glutarimide, Chemistry Letters, 1990, (9), 1503-6

合成方法 3

はんのうじょうけん

1.1 Solvents: Toluene ; overnight, reflux

2.1 -

3.1 -

2.1 -

3.1 -

リファレンス

- A Practical Synthesis of Rosuvastatin and Other Statin Intermediates, European Journal of Organic Chemistry, 2015, 2015(19), 4102-4107

合成方法 4

はんのうじょうけん

1.1 Reagents: Imidazole Solvents: Xylene ; rt → 70 °C

1.2 Solvents: Xylene ; 15 min, 70 °C; 8 h, 70 °C; 70 °C → rt

2.1 Reagents: Sodium hydroxide Solvents: Methanol ; 18 h, rt

2.2 Reagents: Sulfuric acid Solvents: Ethyl acetate , Water ; rt → 15 °C; pH 3.0 - 3.5, 15 °C

3.1 Reagents: Acetic anhydride Solvents: Benzene ; rt → reflux; 4 h, reflux

1.2 Solvents: Xylene ; 15 min, 70 °C; 8 h, 70 °C; 70 °C → rt

2.1 Reagents: Sodium hydroxide Solvents: Methanol ; 18 h, rt

2.2 Reagents: Sulfuric acid Solvents: Ethyl acetate , Water ; rt → 15 °C; pH 3.0 - 3.5, 15 °C

3.1 Reagents: Acetic anhydride Solvents: Benzene ; rt → reflux; 4 h, reflux

リファレンス

- Synthesis of 3-(tert-butyldimethylsilyloxy) glutaric anhydride, Zhejiang Keji Xueyuan Xuebao, 2008, 20(2), 107-109

合成方法 5

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Methanol ; 38 h, rt

1.2 Reagents: Acetic anhydride Solvents: Benzene ; 1.5 h, reflux

1.3 Reagents: Water

1.2 Reagents: Acetic anhydride Solvents: Benzene ; 1.5 h, reflux

1.3 Reagents: Water

リファレンス

- Toward the total synthesis of lophotoxin - New methodologies and synthetic strategies, Canadian Journal of Chemistry, 2006, 84(10), 1226-1241

合成方法 6

はんのうじょうけん

1.1 Reagents: Imidazole Solvents: Chloroform ; 24 h, 20 - 30 °C

リファレンス

- Synthesis of 3-[(tert-butyldimethylsilyl)oxy]glutaric anhydride from citric acid, Asian Journal of Chemistry, 2014, 26(22), 7867-7868

合成方法 7

はんのうじょうけん

1.1 Reagents: Acetic anhydride ; 3 h, 0 °C

2.1 Reagents: Hydrogen Catalysts: Ruthenium Solvents: Chloroform ; 3 h, 1 MPa, 30 °C

2.2 Reagents: Imidazole Solvents: Chloroform ; 24 h, 20 - 30 °C

2.1 Reagents: Hydrogen Catalysts: Ruthenium Solvents: Chloroform ; 3 h, 1 MPa, 30 °C

2.2 Reagents: Imidazole Solvents: Chloroform ; 24 h, 20 - 30 °C

リファレンス

- Synthesis of 3-[(tert-butyldimethylsilyl)oxy]glutaric anhydride from citric acid, Asian Journal of Chemistry, 2014, 26(22), 7867-7868

合成方法 8

はんのうじょうけん

リファレンス

- Synthesis of GABOB and GABOB-based chiral units possessing distinct protecting groups, European Journal of Organic Chemistry, 2014, 2014(3), 631-638

合成方法 9

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Ruthenium Solvents: Chloroform ; 3 h, 1 MPa, 30 °C

2.1 Reagents: Imidazole Solvents: Chloroform ; 24 h, 20 - 30 °C

2.1 Reagents: Imidazole Solvents: Chloroform ; 24 h, 20 - 30 °C

リファレンス

- Synthesis of 3-[(tert-butyldimethylsilyl)oxy]glutaric anhydride from citric acid, Asian Journal of Chemistry, 2014, 26(22), 7867-7868

合成方法 10

はんのうじょうけん

1.1 Reagents: Acetic anhydride Solvents: Benzene ; rt → reflux; 4 h, reflux

リファレンス

- Synthesis of 3-(tert-butyldimethylsilyloxy) glutaric anhydride, Zhejiang Keji Xueyuan Xuebao, 2008, 20(2), 107-109

合成方法 11

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Methanol ; 18 h, rt

1.2 Reagents: Sulfuric acid Solvents: Ethyl acetate , Water ; rt → 15 °C; pH 3.0 - 3.5, 15 °C

2.1 Reagents: Acetic anhydride Solvents: Benzene ; rt → reflux; 4 h, reflux

1.2 Reagents: Sulfuric acid Solvents: Ethyl acetate , Water ; rt → 15 °C; pH 3.0 - 3.5, 15 °C

2.1 Reagents: Acetic anhydride Solvents: Benzene ; rt → reflux; 4 h, reflux

リファレンス

- Synthesis of 3-(tert-butyldimethylsilyloxy) glutaric anhydride, Zhejiang Keji Xueyuan Xuebao, 2008, 20(2), 107-109

合成方法 12

はんのうじょうけん

リファレンス

- A Practical Synthesis of Rosuvastatin and Other Statin Intermediates, European Journal of Organic Chemistry, 2015, 2015(19), 4102-4107

3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride Raw materials

- DL-Menthol

- 3-(tert-Butyldimethylsilyl)oxypentanedioic Acid Diethyl Ester

- 1,5-dimethyl 3-hydroxypentanedioate

- tert-butyl(chloro)dimethylsilane

- 2H-Pyran-2,6(3H)-dione, dihydro-4-hydroxy-

- (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl 3,5-dioxohexanoate

- 1,3-Acetonedicarboxylic acid

- 2H-Pyran-2,4,6(3H,5H)-trione

- 3-(tert-Butyldimethylsilyloxy)glutaric Acid

- Methyl 3,5-dioxohexanoate

- Pentanedioic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, dimethylester

3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride Preparation Products

3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:91424-40-7)3-叔丁基二甲硅氧基戊二酸酐

注文番号:LE2475466

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:41

価格 ($):discuss personally

3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride 関連文献

-

Kareem Khoury,Grzegorz M. Popowicz,Tad A. Holak,Alexander D?mling Med. Chem. Commun. 2011 2 246

-

Thomas Murray Fyles,Horace Luong Org. Biomol. Chem. 2009 7 725

91424-40-7 (3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride) 関連製品

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 857369-11-0(2-Oxoethanethioamide)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:91424-40-7)3-(tert-Butyldimethylsilyloxy)glutaric anhydride

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:91424-40-7)3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride

清らかである:99%

はかる:25g

価格 ($):159.0